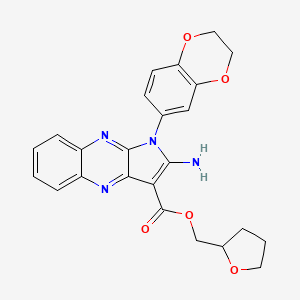

EP2 receptor antagonist-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

oxolan-2-ylmethyl 2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolo[3,2-b]quinoxaline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O5/c25-22-20(24(29)33-13-15-4-3-9-30-15)21-23(27-17-6-2-1-5-16(17)26-21)28(22)14-7-8-18-19(12-14)32-11-10-31-18/h1-2,5-8,12,15H,3-4,9-11,13,25H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHXALKVNKANGKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)COC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)C5=CC6=C(C=C5)OCCO6)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of EP2 Receptor Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Prostaglandin (B15479496) E2 (PGE2) receptor subtype 2 (EP2), a G-protein coupled receptor, plays a pivotal role in a myriad of physiological and pathological processes, including inflammation, pain perception, immune responses, and cancer progression.[1][2][3] Its activation by the endogenous ligand PGE2 triggers a cascade of intracellular signaling events. Consequently, the development of selective EP2 receptor antagonists has emerged as a promising therapeutic strategy for a range of diseases.[1][4] This technical guide provides an in-depth exploration of the mechanism of action of EP2 receptor antagonists, detailing the underlying signaling pathways, quantitative pharmacological data, and key experimental methodologies used in their evaluation.

The EP2 Receptor Signaling Pathway

The EP2 receptor is primarily coupled to the stimulatory G protein, Gαs.[5][6][7] Upon binding of PGE2, the receptor undergoes a conformational change, leading to the activation of Gαs. This, in turn, stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[1][2][8] The elevated cAMP levels then activate Protein Kinase A (PKA) and the Exchange Protein Directly Activated by cAMP (Epac).[6][9][10]

PKA phosphorylates downstream transcription factors, such as the cAMP response element-binding protein (CREB), which modulates the expression of various genes involved in inflammation and cellular proliferation.[2][8] The Epac pathway can also be activated, leading to the stimulation of Rap GTP-binding proteins, which are implicated in processes like neuroinflammation.[6]

Furthermore, EP2 receptor signaling can transactivate the epidermal growth factor receptor (EGFR), initiating the Ras/Raf/MEK/ERK pathway, which is involved in cell proliferation and invasion.[6] A G protein-independent pathway involving β-arrestin has also been described, which can activate the JNK/profilin 1/F-actin pathway, influencing cell migration and proliferation.[6]

Signaling Pathway Diagram

Caption: The EP2 receptor signaling cascade.

Mechanism of Action of EP2 Receptor Antagonists

EP2 receptor antagonists function by competitively binding to the EP2 receptor, thereby preventing the binding of the endogenous agonist PGE2.[1][11] This blockade inhibits the activation of the downstream signaling pathways, including the Gαs-cAMP-PKA cascade.[1] By preventing the increase in intracellular cAMP levels, EP2 antagonists effectively counteract the physiological and pathological effects mediated by EP2 receptor activation, such as inflammation, pain, and immune modulation.[1] Notably, selective EP2 antagonists do not exhibit agonistic activity on their own.[6]

Antagonist Mechanism Diagram

Caption: Competitive inhibition of the EP2 receptor by an antagonist.

Quantitative Data for Selected EP2 Receptor Antagonists

The development of potent and selective EP2 receptor antagonists has been a significant focus of research. The following tables summarize key quantitative data for some of the well-characterized antagonists.

| Antagonist | Species | Assay Type | Potency (Ki, KB, Kd) | Reference |

| PF-04418948 | Human | Functional (cAMP) | KB = 1.8 nM | [12] |

| Human | Functional (Myometrium) | Apparent KB = 5.4 nM | [12] | |

| Dog | Functional (Bronchiole) | KB = 2.5 nM | [12] | |

| Mouse | Functional (Trachea) | Apparent KB = 1.3 nM | [12] | |

| Ki = 7.6 nM | [6] | |||

| PF-04852946 | Ki = 0.63 nM | [6] | ||

| TG6-129 | Kd = 8.8 nM | [13] | ||

| TG8-260 | Human | Functional (cAMP) | Schild KB = 13.2 nM | [10] |

| Compound 3 (Emory) | Human | Functional (Schild) | KB = 2.4 nM | [6] |

| Compound 7 (Emory) | Functional | KB = 8.8 nM | [6] | |

| Compound 9 (Amgen) | Human, Mouse, Rat | Binding | Single-digit nM | [6] |

| Compound 10 (Amgen) | Functional (cAMP) | Schild KB = 13.2 nM | [6] |

| Antagonist | Assay Type | IC50 | Reference |

| PF-04418948 | Reversal of PGE2-induced relaxation (Mouse Trachea) | 2.7 nM | [12] |

Experimental Protocols

The characterization of EP2 receptor antagonists relies on a variety of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

Objective: To determine the binding affinity of a compound for the EP2 receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the EP2 receptor.

-

Assay Buffer: A suitable buffer (e.g., Tris-HCl) containing protease inhibitors is used.

-

Radioligand: A radiolabeled ligand, typically [3H]-PGE2, is used at a concentration near its Kd value.

-

Competition Binding: Membranes are incubated with the radioligand and varying concentrations of the unlabeled antagonist.

-

Incubation: The reaction is incubated to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50, which is then converted to a Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay (TR-FRET based)

Objective: To measure the functional antagonism of the EP2 receptor by assessing the inhibition of agonist-induced cAMP production.

Methodology:

-

Cell Culture: A cell line (e.g., CHO, C6-glioma) overexpressing the human EP2 receptor is cultured in appropriate media.[10]

-

Cell Plating: Cells are seeded into multi-well plates and allowed to adhere.

-

Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of the EP2 antagonist for a defined period.

-

Agonist Stimulation: An EP2 agonist (e.g., PGE2 or butaprost) is added to the wells to stimulate cAMP production.

-

Cell Lysis and Detection: After agonist stimulation, the cells are lysed, and the level of intracellular cAMP is measured using a time-resolved fluorescence resonance energy transfer (TR-FRET) based cAMP detection kit according to the manufacturer's instructions.

-

Data Analysis: The antagonist's ability to inhibit the agonist-induced cAMP response is quantified, and the IC50 or KB value is determined from the concentration-response curves. A Schild regression analysis can be performed to determine the mode of antagonism and the KB value.[10]

Isolated Tissue Functional Assay (e.g., Tracheal Relaxation)

Objective: To assess the functional antagonism in a native tissue system.

Methodology:

-

Tissue Preparation: Tracheal rings are isolated from an appropriate animal model (e.g., mouse, guinea pig) and mounted in an organ bath containing a physiological salt solution, aerated with carbogen, and maintained at 37°C.[14]

-

Contraction Induction: A stable contraction of the tracheal tissue is induced using an agent like carbachol.[14]

-

Agonist-Induced Relaxation: A cumulative concentration-response curve to an EP2 agonist (e.g., PGE2 or a selective agonist like ONO-AE1-259) is generated to induce relaxation of the pre-contracted tissue.[14]

-

Antagonist Incubation: In parallel experiments, tissues are pre-incubated with the EP2 antagonist at various concentrations for a specified time before generating the agonist concentration-response curve.

-

Data Analysis: The rightward shift of the agonist concentration-response curve in the presence of the antagonist is measured to determine the antagonist's potency, often expressed as a pA2 or KB value.

Experimental Workflow Diagram

Caption: A typical workflow for the preclinical evaluation of an EP2 receptor antagonist.

Conclusion

EP2 receptor antagonists represent a promising class of therapeutic agents with the potential to treat a wide array of inflammatory diseases, pain conditions, and cancers.[1][15] Their mechanism of action is centered on the competitive blockade of the EP2 receptor, leading to the inhibition of the Gαs-cAMP signaling pathway and other downstream cellular responses. The continued development and characterization of potent and selective EP2 antagonists, through rigorous in vitro and in vivo pharmacological studies, will be crucial in translating the therapeutic potential of targeting this receptor into clinical applications.

References

- 1. What are EP2 antagonists and how do they work? [synapse.patsnap.com]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EP2 Antagonists (2011-2021): A Decade's Journey from Discovery to Therapeutics. | Semantic Scholar [semanticscholar.org]

- 5. Prostaglandin EP2 receptor - Wikipedia [en.wikipedia.org]

- 6. EP2 Antagonists (2011–2021): A Decade’s Journey from Discovery to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting EP2 Receptor for Drug Discovery: Strengths, Weaknesses, Opportunities, and Threats (SWOT) Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. EP2 receptor signaling pathways regulate classical activation of microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. scbt.com [scbt.com]

- 12. In vitro and in vivo characterization of PF-04418948, a novel, potent and selective prostaglandin EP2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structural insights into selective and dual antagonism of EP2 and EP4 prostaglandin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Selectivity profiling of the novel EP2 receptor antagonist, PF-04418948, in functional bioassay systems: atypical affinity at the guinea pig EP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

The Role of the EP2 Receptor in Cancer Progression and Metastasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclooxygenase-2 (COX-2) enzyme and its primary metabolic product, prostaglandin (B15479496) E2 (PGE2), are frequently overexpressed in a multitude of cancers and are strongly associated with tumor development, progression, and metastasis.[1][2][3][4] PGE2 exerts its diverse biological effects by signaling through four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4.[1] While all four receptors have been implicated in carcinogenesis, the EP2 receptor has emerged as a critical mediator of several key pro-tumorigenic processes. This technical guide provides an in-depth examination of the multifaceted role of the EP2 receptor in cancer, focusing on its signaling pathways, its impact on tumor progression and metastasis, and its potential as a therapeutic target.

EP2 Receptor Signaling Pathways

The EP2 receptor is coupled to a G-stimulatory (Gαs) protein.[1] Upon binding of its ligand, PGE2, the receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[1][5] This elevation in cAMP subsequently activates Protein Kinase A (PKA), which can phosphorylate and activate various downstream transcription factors, including the cAMP-responsive element binding protein (CREB).[1]

Beyond the canonical Gαs-cAMP-PKA axis, EP2 receptor activation can also engage other critical signaling pathways implicated in cancer. These include the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Glycogen Synthase Kinase 3β (GSK3β)/β-catenin pathway.[1][6][7] Activation of these pathways leads to the transcription of numerous genes involved in cell proliferation, survival, and angiogenesis, such as c-myc, cyclin D1, and Vascular Endothelial Growth Factor (VEGF).[1]

Role of EP2 Receptor in Cancer Progression and Metastasis

Cell Proliferation and Survival

Activation of the EP2 receptor by PGE2 has been shown to promote cancer cell proliferation in various cancer types, including prostate and gastric cancer.[2][4][8] For instance, PGE2 stimulation significantly enhances the growth of PC3 prostate cancer cells in a concentration-dependent manner, an effect that is suppressed by a selective EP2 antagonist, TG4-155.[2] In gastric cancer, inhibition of the EP2 receptor reduces cancer cell proliferation and induces cell cycle arrest proteins.[8] Furthermore, EP2 signaling contributes to cell survival by making cancer cells more resistant to apoptosis.[8][9] Endothelial cells lacking the EP2 receptor (EP2-/-) are more susceptible to apoptosis under growth factor-depleted conditions.[9][10]

Angiogenesis

The formation of new blood vessels, or angiogenesis, is essential for tumor growth and metastasis. The EP2 receptor is a key player in this process.[1][6] Deletion of the EP2 receptor in mouse models impairs tumor angiogenesis, which is associated with a reduced induction of the pro-angiogenic factor VEGF.[1][10][11] EP2 signaling directly affects endothelial cells by promoting their motility and survival, further contributing to tumor angiogenesis in vivo.[1][9][10] In breast cancer models, a host PGE2-EP2 signal is required for tumor angiogenesis by enhancing vascular hyperpermeability.[7][11]

Invasion and Metastasis

Metastasis, the spread of cancer cells to distant organs, is the primary cause of cancer-related mortality. The EP2 receptor facilitates this process by enhancing cancer cell migration and invasion.[1][6] In hepatocellular carcinoma, EP2 activation enhances cell invasion and migration by upregulating Snail, a key inducer of the epithelial-mesenchymal transition (EMT).[1][12] Similarly, in human colon cancer cells, prostaglandin treatment promotes migratory ability via the EP2 receptor.[6] The PI3K/Akt signaling pathway, which can be activated by EP2, plays a crucial role in upregulating matrix metalloproteinases (MMPs) that degrade the extracellular matrix, facilitating invasion.[6]

Immune Suppression

A critical aspect of cancer progression is the ability of tumor cells to evade the host's immune system. PGE2, acting through the EP2 and EP4 receptors, is a potent immune suppressor.[1] This signaling pathway can:

-

Inhibit the activity of Natural Killer (NK) cells and cytotoxic T lymphocytes (CTLs) , which are crucial for killing tumor cells.[1][7]

-

Promote the development of regulatory T cells (Tregs) , which suppress the activity of other immune cells.[1]

-

Block the generation of dendritic cells (DCs) , which are essential for initiating an anti-tumor immune response, and instead promote the development of immunosuppressive myeloid-derived suppressor cells (MDSCs).[1][13] In mouse models, the absence of the EP2 receptor appears to restore an effective tumor-killing immune response.[13]

Quantitative Data Summary

The following tables summarize key quantitative findings from various studies on the EP2 receptor's role in cancer.

Table 1: Effect of EP2 Modulation on Cancer Cell Proliferation and Invasion

| Cell Line | Treatment | Effect | Quantitative Change | Reference |

| PC3 (Prostate) | 1 µM PGE2 | Proliferation | Significant increase | [2] |

| PC3 (Prostate) | PGE2 + TG4-155 (EP2 antagonist) | Proliferation | Concentration-dependent suppression | [2] |

| PC3 (Prostate) | 1 µM Butaprost (EP2 agonist) | Proliferation | Significant increase | [2] |

| MKN45 (Gastric) | EP2 receptor siRNA | Proliferation | Significant reduction | [8] |

| Hep3B (Liver) | EP2 receptor activation | Proliferation | Enhanced growth | [12] |

| LoVo (Colon) | Prostaglandin | Migration | Promotion via EP2 receptor | [6] |

Table 2: Impact of EP2 Receptor in In Vivo Cancer Models

| Cancer Model | Genetic Modification/Treatment | Outcome | Quantitative Finding | Reference |

| Colon Cancer (AOM/DSS) | EP2 knockout mice | Tumorigenesis | Selective reduction in tumor formation | [14] |

| Skin Carcinogenesis | EP2 knockout mice | Tumor Development | Significantly fewer tumors and reduced incidence | [1][15] |

| Breast Cancer | EP2 knockout mice | Tumor Development | Significantly fewer tumors | [1] |

| Intestinal Polyps (APC mice) | EP2 knockout mice | Polyp Development | Decreased size and number of polyps | [1][12] |

| Lung Cancer | EP2 knockout mice | Tumor Growth | Smaller tumors, longer survival | [13] |

| Gastric Cancer Xenograft | EP2 receptor siRNA | Tumor Growth | Significant abrogation of tumor growth | [8] |

| Neuroblastoma Xenograft | TG6-129 (EP2 antagonist) | Tumor Growth | ~55% reduction with 20 mg/kg dose | [16][17] |

Table 3: EP2-Mediated Regulation of Inflammatory Cytokines

| Cell Line | Treatment | Cytokine | Change in Level | Reference |

| PC3 (Prostate) | 1 µM Butaprost (2 hrs) | IL-1β | Significant elevation | [2] |

| PC3 (Prostate) | 1 µM Butaprost (8 hrs) | IL-6 | Significant elevation | [2] |

| PC3 (Prostate) | Butaprost + TG4-155 | IL-1β, IL-6 | Induction mitigated | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols frequently cited in EP2 receptor research.

Cell Proliferation Assay (MTT Assay)

-

Cell Seeding: Cancer cells (e.g., PC3) are seeded into 96-well plates at a specific density and allowed to attach overnight.

-

Treatment: Cells are treated with various concentrations of agonists (e.g., PGE2, butaprost) and/or antagonists (e.g., TG4-155) for a specified duration (e.g., 48 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C. Viable cells with active mitochondrial reductase convert MTT into formazan (B1609692) crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Quantification: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

In Vitro Cell Invasion Assay (Transwell Assay)

-

Chamber Preparation: Transwell inserts with a porous membrane (e.g., 8 µm pores) are coated with a basement membrane matrix (e.g., Matrigel) to simulate the extracellular matrix.

-

Cell Seeding: Cancer cells, pre-treated with or without inhibitors, are seeded into the upper chamber in serum-free medium.

-

Chemoattractant: The lower chamber is filled with medium containing a chemoattractant (e.g., PGE2 or serum).

-

Incubation: The plate is incubated for a period (e.g., 24-48 hours) to allow cells to invade through the Matrigel and migrate through the membrane.

-

Quantification: Non-invading cells on the top surface of the membrane are removed with a cotton swab. Invaded cells on the bottom surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

In Vivo Tumor Xenograft Model

-

Cell Preparation: A specific number of cancer cells (e.g., 5 x 10^6) are suspended in a suitable medium, sometimes mixed with Matrigel.

-

Implantation: The cell suspension is subcutaneously injected into the flank of immunocompromised mice (e.g., athymic nude mice).

-

Tumor Growth Monitoring: Tumor size is measured regularly (e.g., every 2-3 days) using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

-

Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, EP2 antagonist). Treatment is administered according to the planned schedule (e.g., daily intraperitoneal injection).

-

Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry, Western blot).

Therapeutic Implications

The extensive evidence implicating the EP2 receptor in promoting cancer progression has made it an attractive target for therapeutic intervention. The use of broad-acting COX-2 inhibitors is often limited by cardiovascular side effects.[1][8] Targeting a specific downstream receptor like EP2 offers a more refined strategy to block the pro-tumorigenic effects of PGE2 while potentially avoiding the toxicities associated with systemic prostaglandin inhibition.[1][18] Selective EP2 antagonists have shown promise in preclinical models, effectively suppressing tumor growth, proliferation, and invasion.[2][16][17] Furthermore, combining EP2/EP4 antagonists with immunotherapy is being explored in clinical trials to counteract tumor-induced immune suppression.[19][20]

Conclusion

The EP2 receptor is a pivotal mediator of the pro-tumorigenic effects of the COX-2/PGE2 axis. Through its complex signaling network, it drives cancer cell proliferation and survival, promotes angiogenesis, facilitates invasion and metastasis, and orchestrates an immunosuppressive tumor microenvironment. The wealth of preclinical data, including studies with selective antagonists and knockout mouse models, strongly supports its role as a critical driver of malignancy across a range of cancers. Consequently, the pharmacological targeting of the EP2 receptor represents a promising and more specific therapeutic strategy for the treatment of cancer.

References

- 1. Prostaglandin E2 and the EP receptors in malignancy: possible therapeutic targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of Prostaglandin Receptor EP2 in the Regulations of Cancer Cell Proliferation, Invasion, and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharm.emory.edu [pharm.emory.edu]

- 4. Role of prostaglandin receptor EP2 in the regulations of cancer cell proliferation, invasion, and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prostaglandins in Cancer Cell Adhesion, Migration, and Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. Prostaglandin E2 and Cancer: Insight into Tumor Progression and Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of EP2 receptor suppresses tumor growth and chemoresistance of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Prostaglandin E2 and Cancer: Insight into Tumor Progression and Immunity | MDPI [mdpi.com]

- 12. Frontiers | Prostaglandin E2 and Receptors: Insight Into Tumorigenesis, Tumor Progression, and Treatment of Hepatocellular Carcinoma [frontiersin.org]

- 13. sciencedaily.com [sciencedaily.com]

- 14. aacrjournals.org [aacrjournals.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Targeting EP2 receptor with multifaceted mechanisms for high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Prostaglandin E2 regulates tumor angiogenesis in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Facebook [cancer.gov]

The Binding Affinity and Kinetics of EP2 Receptor Antagonist-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of EP2 receptor antagonist-1, also known as PF-04418948. The prostaglandin (B15479496) E2 (PGE2) EP2 receptor, a G-protein coupled receptor (GPCR), is a key therapeutic target in inflammation, oncology, and neurodegenerative diseases. Understanding the binding affinity and kinetics of its antagonists is crucial for the development of novel therapeutics. This document summarizes key quantitative data, details common experimental methodologies, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Binding Data

The binding affinity of antagonists to the EP2 receptor is typically determined through functional assays and radioligand binding studies. The following tables summarize the available quantitative data for this compound (PF-04418948) and other notable EP2 antagonists for comparative purposes.

Table 1: Binding Affinity of this compound (PF-04418948)

| Parameter | Value (nM) | Assay System | Species | Reference |

| IC₅₀ | 16 | cAMP functional assay | Human | [1][2] |

| Kᵢ | 1.8 | Functional Kₛ value from cAMP assay | Human | [2][3][4][5] |

| Apparent Kₛ | 5.4 | Electrical field stimulation in myometrium | Human | [3][4] |

| Kₛ | 2.5 | PGE₂-induced relaxation in bronchiole | Dog | [3][4][6] |

| Apparent Kₛ | 1.3 | PGE₂-induced relaxation in trachea | Mouse | [3][4] |

| IC₅₀ | 2.7 | Reversal of PGE₂-induced relaxation in trachea | Mouse | [3][4][7] |

| pKₛ | 8.32 | PGE₂ and ONO-AE1-259 induced relaxation in trachea | Mouse | [8] |

Table 2: Comparative Binding Affinities of Other Selective EP2 Receptor Antagonists

| Antagonist | Parameter | Value (nM) | Assay System | Species | Reference |

| TG6-129 | Kₛ | 8.8 | Schild regression analysis in C6G-EP2 cells | Human | [9][10] |

| TG8-260 | Schild Kₛ | 13.2 | TR-FRET cAMP functional assay in C6-glioma cells | Human | [11][12][13][14] |

Experimental Protocols

The determination of binding affinity and kinetics for GPCRs like the EP2 receptor involves specialized techniques. Below are detailed methodologies for two common approaches.

Radioligand Competition Binding Assay

This method is considered the gold standard for measuring the affinity of a ligand for its receptor.[15] It determines the concentration of an unlabeled antagonist required to inhibit the binding of a radiolabeled ligand.

Objective: To determine the inhibition constant (Kᵢ) of an EP2 receptor antagonist.

Materials:

-

Cell membranes expressing the human EP2 receptor.

-

Radioligand (e.g., [³H]-PGE₂).

-

Unlabeled this compound (PF-04418948).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[16]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., GF/C).

-

Filtration apparatus.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation:

-

Homogenize cells or tissues expressing the EP2 receptor in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors).[16]

-

Centrifuge the homogenate at low speed to remove debris.

-

Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C).[16]

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation.

-

Resuspend the final pellet in the assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following in order:

-

150 µL of the membrane preparation (containing 3-20 µg of protein for cells or 50-120 µg for tissue).[16]

-

50 µL of the unlabeled antagonist at various concentrations (typically a serial dilution). For determining non-specific binding, use a high concentration of an unlabeled ligand. For total binding, add 50 µL of assay buffer.

-

50 µL of the radioligand at a fixed concentration (typically at or below its Kₔ value).

-

-

Incubate the plate with gentle agitation for a predetermined time to reach equilibrium (e.g., 60 minutes at 30°C).[16]

-

-

Filtration and Washing:

-

Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a filtration apparatus. This separates the bound from the free radioligand.

-

Quickly wash the filters with several volumes of ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the unlabeled antagonist concentration.

-

Determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of the specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique that allows for the real-time measurement of binding events, providing both affinity (Kₔ) and kinetic parameters (association rate constant, kₒₙ, and dissociation rate constant, kₒբբ).[17][18]

Objective: To determine the kₒₙ, kₒբբ, and Kₔ of an EP2 receptor antagonist.

Materials:

-

SPR instrument (e.g., Biacore).

-

Sensor chip (e.g., CM5).

-

Purified, solubilized EP2 receptor.

-

This compound (PF-04418948).

-

Running Buffer: A buffer compatible with the receptor and ligand (e.g., HBS-P+ with a low concentration of detergent).

-

Immobilization reagents (e.g., EDC/NHS for amine coupling).

Procedure:

-

Receptor Immobilization:

-

Activate the sensor chip surface (e.g., using EDC/NHS).

-

Immobilize the purified EP2 receptor onto the chip surface. The immobilization level should be optimized to avoid mass transport limitations.

-

Deactivate any remaining active esters on the surface.

-

A reference flow cell should be prepared in the same way but without the receptor to allow for subtraction of bulk refractive index changes.

-

-

Binding Measurement:

-

Equilibrate the sensor chip with running buffer until a stable baseline is achieved.

-

Inject a series of concentrations of the EP2 antagonist over the receptor and reference surfaces for a defined association phase.

-

Switch back to the running buffer to monitor the dissociation phase.

-

-

Surface Regeneration:

-

If the antagonist does not fully dissociate, a regeneration solution may be required to remove the bound analyte and prepare the surface for the next injection. The regeneration conditions must be optimized to ensure complete removal of the analyte without damaging the immobilized receptor.

-

-

Data Analysis:

-

Subtract the reference channel data from the active channel data to obtain the specific binding sensorgram.

-

Fit the association and dissociation phases of the sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the kₒₙ and kₒբբ values.

-

Calculate the equilibrium dissociation constant (Kₔ) from the ratio of the rate constants (Kₔ = kₒբբ / kₒₙ).

-

Visualizations

EP2 Receptor Signaling Pathway

The EP2 receptor primarily couples to the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This initiates a cascade of downstream signaling events.

Caption: Simplified signaling pathway of the prostaglandin EP2 receptor.

Experimental Workflow for Radioligand Competition Binding Assay

The following diagram illustrates the key steps in determining the binding affinity of an antagonist using a radioligand competition binding assay.

Caption: Workflow for a radioligand competition binding assay.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. In vitro and in vivo characterization of PF-04418948, a novel, potent and selective prostaglandin EP₂ receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural insights into selective and dual antagonism of EP2 and EP4 prostaglandin receptors | The EMBO Journal [link.springer.com]

- 6. In vitro and in vivo characterization of PF-04418948, a novel, potent and selective prostaglandin EP2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Selectivity profiling of the novel EP2 receptor antagonist, PF-04418948, in functional bioassay systems: atypical affinity at the guinea pig EP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery and Characterization of Carbamothioylacrylamides As EP2 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Prostanoid Receptor EP2 as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Second-Generation Prostaglandin Receptor EP2 Antagonist, TG8-260, with High Potency, Selectivity, Oral Bioavailability, and Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. EP2 Antagonists (2011–2021): A Decade’s Journey from Discovery to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. A Novel Second-Generation EP2 Receptor Antagonist Reduces Neuroinflammation and Gliosis After Status Epilepticus in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Surface plasmon resonance applied to G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Effects of EP2 Receptor Antagonist-1 on the Immune Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin (B15479496) E2 (PGE2) is a critical lipid mediator that fine-tunes a wide array of physiological and pathological processes, including the immune response. Its effects are transduced through four G-protein coupled receptors: EP1, EP2, EP3, and EP4. The EP2 receptor, in particular, has emerged as a significant player in promoting inflammation and immune suppression, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the in vivo effects of EP2 receptor antagonists on the immune system. We consolidate quantitative data from preclinical studies, detail key experimental methodologies, and visualize the underlying signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in immunology and drug development.

Introduction

The cyclooxygenase (COX) pathway, which leads to the production of prostaglandins (B1171923) like PGE2, is a well-established driver of inflammation.[1][2] While non-steroidal anti-inflammatory drugs (NSAIDs) broadly target this pathway by inhibiting COX enzymes, their use is associated with significant gastrointestinal and cardiovascular side effects.[1] Targeting specific downstream receptors of PGE2, such as the EP2 receptor, offers a more selective approach to modulate the immune response with a potentially improved safety profile.[1][2]

The EP2 receptor is a Gαs-protein coupled receptor that, upon activation by PGE2, stimulates adenylate cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][3][4] This signaling cascade can have profound effects on various immune cells, often promoting a pro-inflammatory and immunosuppressive microenvironment.[1][3][5] In vivo studies utilizing selective EP2 receptor antagonists have demonstrated their potential in a range of disease models, including neuroinflammation, sepsis, and cancer.[1][6][7] This guide will delve into the specifics of these in vivo effects.

EP2 Receptor Signaling Pathway

The binding of PGE2 to the EP2 receptor initiates a signaling cascade that primarily involves the activation of the Gαs subunit. This leads to the activation of adenylyl cyclase and the subsequent production of cAMP.[1][4] Elevated cAMP levels then activate two main downstream effectors: Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac).[1][8] The PKA pathway is often associated with neuroprotection and neuroplasticity, while the Epac pathway is linked to neuroinflammation and neurodegeneration.[1] In the context of the immune response, both pathways can influence cytokine production and immune cell function. Furthermore, the EP2 receptor can also engage in G-protein-independent signaling through β-arrestin, which can activate pathways like c-Jun-N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK), contributing to processes like cancer cell proliferation.[1]

In Vivo Effects on Immune Cell Populations

EP2 receptor antagonists exert significant effects on various immune cell populations in vivo, generally leading to a reduction in inflammation and a reversal of immunosuppression.

Macrophages and Microglia

In models of neuroinflammation and aging, EP2 receptor antagonism has been shown to modulate the function of microglia, the resident macrophages of the central nervous system.[1] Treatment with EP2 antagonists can rejuvenate cellular bioenergetics in aged myeloid cells and reduce systemic and brain inflammatory states.[1] In a mouse model of stroke, genetic knockdown of EP2 in myeloid cells attenuated the infiltration of macrophages and neutrophils.[1] Furthermore, an EP2 antagonist was found to increase the macrophage-mediated clearance of amyloid-beta plaques in an ex vivo assay.[9]

T Cells

The EP2 receptor plays a role in T cell differentiation and function. PGE2, acting through EP2 and EP4 receptors, can promote the development of pro-inflammatory Th17 cells.[10][11] Conversely, PGE2 can also suppress T cell proliferation.[12] In vivo studies have shown that EP2 knockout mice exhibit enhanced anti-tumor cytotoxic T lymphocyte responses.[13] Dual antagonism of EP2 and EP4 receptors has been shown to enhance the activation of PGE2-suppressed CD8+ T cells.[14]

Dendritic Cells

Dendritic cells (DCs) are critical for initiating adaptive immune responses. PGE2, through the EP2 receptor, can inhibit the differentiation and function of DCs.[13] EP2-deficient DCs are resistant to the suppressive effects of PGE2.[13] In tumor-bearing mice, the absence of the EP2 receptor leads to a greater abundance of DCs in draining lymph nodes.[13]

Quantitative Data on In Vivo Effects

The following tables summarize the quantitative data from various in vivo studies investigating the effects of EP2 receptor antagonists.

Table 1: Effects of EP2 Antagonists on Cytokine and Inflammatory Marker Expression in Vivo

| Model System | EP2 Antagonist | Treatment Regimen | Measured Parameter | Result | Reference |

| LPS-induced systemic inflammation (mice) | TG6-10-1 | Not specified | Hippocampal IL-6, IL-1β, TNFα, COX2, iNOS | Attenuated upregulation | [1] |

| Status Epilepticus (SE) model (rats and mice) | Not specified | Not specified | IL-1β, IL-6, CCl2, TNF | Decreased levels | [1][2] |

| Middle Cerebral Artery Occlusion (MCAO) (mice) | Compound 4 (Amgen) | 4.5, 12, and 24h post-MCAO | IL-1β, IL-6, TNF-α | Downregulated expression | [8] |

Table 2: Effects of EP2 Antagonists on Immune Cell Populations and Tumor Growth in Vivo

| Model System | EP2 Antagonist/Deletion | Treatment Regimen | Measured Parameter | Result | Reference |

| Stroke model (mice) | EP2 knockdown in myeloid cells | Not specified | Macrophage and neutrophil infiltration | Attenuated | [1] |

| Tumor-bearing mice (MC26 or Lewis lung carcinoma) | EP2 knockout | Not specified | DC, CD4+, and CD8+ T cell abundance in lymph nodes | Significantly more abundant | [13] |

| Tumor-bearing mice (MC26 or Lewis lung carcinoma) | EP2 knockout | Not specified | Antitumor cytotoxic T lymphocyte response | Significant response observed | [13] |

| Syngeneic mouse tumor model | ACT-1002-4391 (dual EP2/EP4 antagonist) | Not specified | Tumor growth | Strong, dose-dependent inhibition | [5] |

| Syngeneic mouse tumor model | Dual EP2/EP4 antagonists | Not specified | Immune cell infiltration | Increased | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols cited in the literature.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model

This model is commonly used to mimic sepsis and study systemic inflammation.

-

Animal Model: Mice.

-

Procedure:

-

Administer lipopolysaccharide (LPS) via intraperitoneal (i.p.) injection to induce a systemic inflammatory response. A typical dose is 3 mg/kg.[6]

-

Administer the EP2 receptor antagonist (e.g., TG6-10-1) at a specified time point relative to the LPS injection.

-

At a predetermined time, collect tissues (e.g., hippocampus) and plasma for analysis.

-

Analyze inflammatory markers such as cytokines (IL-6, IL-1β, TNFα) and enzymes (COX-2, iNOS) using techniques like real-time PCR or ELISA.[1][6]

-

References

- 1. Targeting EP2 Receptor for Drug Discovery: Strengths, Weaknesses, Opportunities, and Threats (SWOT) Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. What are EP2 antagonists and how do they work? [synapse.patsnap.com]

- 4. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]

- 5. Dual antagonist of EP2 and EP4 receptors shows strong immune-mediated antitumor efficacy in vivo | BioWorld [bioworld.com]

- 6. Inhibition of the prostaglandin EP2 receptor prevents long-term cognitive impairment in a model of systemic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. EP2 Antagonists (2011–2021): A Decade’s Journey from Discovery to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A selective prostaglandin E2 receptor subtype 2 (EP2) antagonist increases the macrophage-mediated clearance of amyloid-beta plaques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Regulation of Immune Responses by Prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rupress.org [rupress.org]

- 12. Receptors for prostaglandin E2 that regulate cellular immune responses in the mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cancer-associated immunodeficiency and dendritic cell abnormalities mediated by the prostaglandin EP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dual Blockade of EP2 and EP4 Signaling is Required for Optimal Immune Activation and Antitumor Activity Against Prostaglandin-Expressing Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dichotomous Role of Prostaglandin E2 Receptor Subtype 2 (EP2) in Central Nervous System Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Prostaglandin (B15479496) E2 (PGE2) receptor subtype 2 (EP2), a G-protein coupled receptor, has emerged as a critical modulator in the pathophysiology of a wide range of Central Nervous System (CNS) disorders. Its function is complex and often contradictory, exhibiting both neuroprotective and neurotoxic effects depending on the specific pathological context and cellular environment. In acute excitotoxic and ischemic events, EP2 signaling demonstrates neuroprotective qualities. Conversely, in chronic neuroinflammatory conditions such as Alzheimer's disease, Parkinson's disease, and Amyotrophic Lateral Sclerosis (ALS), its activation is predominantly associated with detrimental outcomes. This guide provides an in-depth technical overview of EP2 receptor function in various CNS disorders, detailing its signaling pathways, summarizing key quantitative data, and outlining experimental protocols for its investigation.

Introduction to the EP2 Receptor

The EP2 receptor is one of four subtypes of receptors for PGE2 (EP1-4), which is a principal product of the cyclooxygenase-2 (COX-2) enzyme.[1] EP2 is abundantly expressed in the brain, particularly in the cerebral cortex, striatum, and hippocampus.[1][2] At the cellular level, it is found on neurons, astrocytes, and microglia.[3] The multifaceted role of the EP2 receptor underscores its potential as a therapeutic target for a variety of neurological diseases.[3][4]

EP2 Receptor Signaling Pathways

The EP2 receptor is coupled to the Gαs G-protein.[5] Upon binding of its ligand, PGE2, the receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[5][6] This elevation in cAMP can then activate two main downstream signaling pathways: the Protein Kinase A (PKA) pathway and the Exchange Protein Activated by cAMP (Epac) pathway.[5][7]

The PKA-mediated signaling is often associated with neuroprotection and neuroplasticity, while the Epac pathway is more linked to neuroinflammation and neurodegeneration.[5] The differential engagement of these pathways may explain the dual nature of the EP2 receptor's function in the CNS.[7]

Role of EP2 in CNS Disorders

The function of the EP2 receptor is highly dependent on the specific CNS disorder and the phase of the disease.

Cerebral Ischemia (Stroke)

In the context of acute ischemic stroke, EP2 receptor activation has been shown to be neuroprotective.[1][2] Studies using genetic deletion of the EP2 receptor in mice subjected to middle cerebral artery occlusion (MCAO) demonstrated significantly larger infarct volumes compared to wild-type mice.[2][8] This protective effect is believed to be mediated by the cAMP-PKA pathway.[1][2] However, other studies suggest that neuronal EP2 signaling can increase cerebral injury and that EP2 blockade in adult mice is cerebroprotective, highlighting the complexity of its role.[9][10] Myeloid EP2 signaling also appears to contribute to the post-stroke innate immune response.[9][10] Delayed treatment with EP2-selective antagonists has been proposed as a neuroprotective strategy for ischemic stroke.[11]

| Experimental Model | Key Finding | Reference |

| Transient MCAO in EP2-/- mice | 0.88-fold increase in cerebral cortex infarct volume | [2] |

| Transient MCAO in EP2-/- mice | 0.51-fold increase in caudate-putamen infarct volume | [2] |

| Transient MCAO in EP2-/- mice | 0.91-fold increase in hemisphere infarct volume | [2] |

| Permanent MCAO in EP2-/- mice | 33.3 ± 8.6% larger infarct volumes than wild-type | [8] |

| tMCAO with EP2 agonist (ONO-AE1-259-01) | Significant reduction in infarct volume (20.1 ± 3.9% vs. 37.1 ± 4.6% in vehicle) | [8] |

Alzheimer's Disease (AD)

In Alzheimer's disease, a chronic neurodegenerative disorder, the EP2 receptor is implicated in promoting neuroinflammation and amyloid-β (Aβ) pathology.[12][13] Genetic deletion of the EP2 receptor in a mouse model of AD led to a reduction in oxidative damage, Aβ levels, and amyloid deposition.[12] EP2 signaling in microglia suppresses their beneficial functions, such as Aβ clearance.[14][15] Blocking the EP2 receptor in aged mice has been shown to restore cognitive function.[5] Therefore, EP2 antagonists are being investigated as a potential therapeutic strategy for AD.[16][17]

| Experimental Model | Key Finding | Reference |

| APPSwe-PS1ΔE9 mice with EP2 deletion | Significant decreases in Aβ40 and Aβ42 peptides | [12] |

| APPSwe-PS1ΔE9 mice with EP2 deletion | Associated with lower levels of β C-terminal fragments | [12] |

| 5xFAD mice treated with EP2 antagonist (TG11-77.HCl) | Attenuation of neuroinflammation, gliosis, and amyloid pathology | [16] |

Parkinson's Disease (PD)

In Parkinson's disease, evidence suggests a detrimental role for the EP2 receptor.[3] Deletion of the EP2 receptor has been shown to attenuate neurotoxicity associated with α-synuclein aggregation in a mouse model of PD.[3][18] Microglial EP2 appears to be a critical player in α-synuclein-mediated neurotoxicity.[18] Conversely, some in vitro studies have shown that EP2 agonists can protect dopaminergic neurons against oxidative stress, indicating a more complex role that may depend on the specific toxic insult.[19]

| Experimental Model | Key Finding | Reference |

| MPTP mouse model of PD with EP2-/- | Attenuated neurotoxicity and α-synuclein aggregation | [3][18] |

| In vitro 6-OHDA model | EP2 agonists protected dopaminergic neurons | [19] |

Amyotrophic Lateral Sclerosis (ALS)

In mouse models of ALS, the EP2 receptor is upregulated in astrocytes and microglia and its signaling accelerates disease progression.[20][21] Genetic deletion of the EP2 receptor in G93A SOD1 mice resulted in improved motor strength and extended survival.[20][21] This was associated with a reduction in proinflammatory molecules, including COX-1, COX-2, and iNOS.[20] Upregulation of the EP2 receptor has also been observed in motor neurons of ALS model mice at early symptomatic stages.[22][23]

| Experimental Model | Key Finding | Reference |

| G93A SOD1 mice with EP2 deletion | Improved motor strength and extended survival | [20][21] |

| G93A SOD1 mice with EP2 deletion | Significant reductions in proinflammatory effectors | [20] |

| ALS model mice | Increased EP2 immunoreactivity in motor neurons at early symptomatic stage | [22][23] |

Multiple Sclerosis (MS)

In the context of multiple sclerosis, both EP2 and EP4 receptors are implicated in inflammatory processes.[24] Inhibition of both receptors has been shown to suppress the development of experimental autoimmune encephalomyelitis (EAE), an animal model of MS.[24][25] In MS lesions, EP2 expression is increased, particularly in microglia.[24][26]

| Experimental Model | Key Finding | Reference |

| EAE mouse model | EP4-/- mice showed significant suppression of EAE | [25] |

| EAE mouse model | EP4 antagonist administration suppressed generation of Th1 and Th17 cells | [25] |

| MS lesions | Increased EP2 expression levels, localized to microglia | [24][26] |

Traumatic Brain Injury (TBI)

The role of the EP2 receptor in traumatic brain injury is also multifaceted, with evidence suggesting both neuroprotective and neurotoxic effects depending on the specific injury model and timing.[27] Some studies indicate that EP2 signaling can be neuroprotective following hypoxic/ischemic injuries that can occur secondary to TBI.[27] However, in the context of oxidative stress, EP2 signaling may be neurotoxic.[27]

| Experimental Model | Key Finding | Reference |

| Repetitive concussive head injury in aged EP2-/- mice | No significant difference in hippocampal microgliosis compared to aged wild-type mice | [27][28] |

Key Experimental Protocols

In Vivo Models

This protocol is used to induce focal cerebral ischemia.

Materials: Anesthesia (e.g., isoflurane), surgical microscope, micro-scissors, micro-forceps, vessel clips, monofilament suture (e.g., 6-0 nylon with silicon-coated tip). Procedure:

-

Anesthetize the animal and maintain body temperature.

-

Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal ECA.

-

Temporarily clamp the CCA and ICA.

-

Make a small incision in the ECA stump and insert the monofilament through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

For transient MCAO, withdraw the filament after a defined period (e.g., 60-90 minutes) to allow reperfusion. For permanent MCAO, leave the filament in place.

-

Suture the incision and allow the animal to recover.

-

Assess infarct volume at a designated time point (e.g., 24 hours) using 2,3,5-triphenyltetrazolium chloride (TTC) staining.

In Vitro Assays

This assay quantifies the intracellular cAMP levels following EP2 receptor activation.

Materials: Cell line expressing EP2 receptor (e.g., HEK293-EP2), phosphodiesterase (PDE) inhibitor (e.g., IBMX), EP2 agonist (e.g., Butaprost, PGE2), lysis buffer, cAMP assay kit (e.g., ELISA-based or FRET-based).[29] Procedure:

-

Seed cells in a multi-well plate and grow to confluence.

-

Pre-treat cells with a PDE inhibitor for a specified time (e.g., 25 minutes) to prevent cAMP degradation.[29]

-

Stimulate cells with varying concentrations of the EP2 agonist for a defined period.

-

Lyse the cells to release intracellular contents.

-

Quantify cAMP levels in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

This assay assesses the ability of microglia to phagocytose substrates like amyloid-β.

Materials: Primary microglia or microglial cell line, fluorescently labeled amyloid-β (Aβ) oligomers or fibrils, EP2 agonist/antagonist, culture medium, fluorescence microscope or plate reader. Procedure:

-

Culture microglia in a multi-well plate.

-

Pre-treat the cells with the EP2 agonist or antagonist for a specified duration.

-

Add fluorescently labeled Aβ to the culture wells and incubate to allow for phagocytosis.

-

Wash the cells to remove non-phagocytosed Aβ.

-

Lyse the cells and measure the intracellular fluorescence using a plate reader, or visualize and quantify phagocytosis using fluorescence microscopy.

Conclusion and Future Directions

The Prostaglandin E2 EP2 receptor plays a complex and often contradictory role in the CNS. Its ability to mediate both neuroprotective and neurotoxic effects makes it a challenging but potentially rewarding therapeutic target. In acute settings like ischemic stroke, EP2 agonists may hold therapeutic promise. Conversely, in chronic neuroinflammatory diseases such as Alzheimer's, Parkinson's, and ALS, EP2 antagonists are being actively investigated for their potential to halt or slow disease progression.

Future research should focus on elucidating the molecular switches that determine the downstream signaling cascade of the EP2 receptor, leading to either neuroprotection or neurodegeneration. The development of cell-type-specific modulators of EP2 signaling could offer more precise therapeutic interventions with fewer off-target effects. A deeper understanding of the temporal expression and activation of the EP2 receptor throughout the course of different CNS disorders will be crucial for designing effective treatment strategies.

References

- 1. Neuroprotective function of the PGE2 EP2 receptor in cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jneurosci.org [jneurosci.org]

- 3. Prostanoid Receptor EP2 as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Emerging roles of PGE2 receptors in models of neurological disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting EP2 Receptor for Drug Discovery: Strengths, Weaknesses, Opportunities, and Threats (SWOT) Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EP2 receptor signaling pathways regulate classical activation of microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pharm.emory.edu [pharm.emory.edu]

- 8. The PGE2 EP2 receptor and its selective activation are beneficial against ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. PGE2 signaling via the neuronal EP2 receptor increases injury in a model of cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Deletion of the Prostaglandin E2 EP2 Receptor Reduces Oxidative Damage and Amyloid Burden in a Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Roles of the prostaglandin E2 receptors EP subtypes in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. morningsignout.com [morningsignout.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. ETD | Investigating the therapeutic role of EP2 antagonism in two-hit mouse model of Alzheimer’s disease | ID: 0p096805p | Emory Theses and Dissertations [etd.library.emory.edu]

- 17. alzdiscovery.org [alzdiscovery.org]

- 18. Prostaglandin E2 receptor subtype 2 (EP2) regulates microglial activation and associated neurotoxicity induced by aggregated α-synuclein - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Prostaglandin receptor EP2 protects dopaminergic neurons against 6-OHDA-mediated low oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The PGE2 EP2 receptor accelerates disease progression and inflammation in a model of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The prostaglandin E2 EP2 receptor accelerates disease progression and inflammation in a model of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pure.nihon-u.ac.jp [pure.nihon-u.ac.jp]

- 23. alsnewstoday.com [alsnewstoday.com]

- 24. Spatial mapping of the AA-PGE2-EP axis in multiple sclerosis lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pnas.org [pnas.org]

- 26. researchgate.net [researchgate.net]

- 27. Role of the PGE 2 receptor subtypes EP1, EP2, and EP3 in repetitive traumatic brain injury - ProQuest [proquest.com]

- 28. Role of the PGE2 receptor subtypes EP1, EP2, and EP3 in repetitive traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. The Gαs‐protein‐mediated pathway may be steadily stimulated by prostanoid EP2 receptors, but not by EP4 receptors - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Cellular Targets of EP2 Receptor Antagonist-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Principle: Antagonism of the Prostaglandin E2 Receptor Subtype 2 (EP2)

EP2 Receptor Antagonist-1 exerts its biological effects by specifically targeting and inhibiting the Prostaglandin E2 (PGE2) receptor subtype 2 (EP2), a G-protein coupled receptor (GPCR). This antagonism is potent, reversible, and allosteric in nature, dependent on the presence of an agonist. By blocking the binding of the endogenous ligand PGE2, the antagonist effectively curtails downstream signaling cascades that are implicated in a variety of physiological and pathological processes, most notably inflammation and pain.[1][2]

Quantitative Profile of EP2 Receptor Antagonists

The potency and selectivity of EP2 receptor antagonists are determined through various in vitro assays. The following table summarizes key quantitative data for representative EP2 antagonists.

| Compound | Assay Type | Parameter | Value | Cell Line | Notes |

| TG8-260 | TR-FRET cAMP Assay | Schild KB | 13.2 nM | C6-glioma cells overexpressing human EP2 | Competitive antagonist with a slope of 1 in Schild regression analysis.[3] |

| TG8-260 | Selectivity Assay | KB | >500-fold selective for EP2 vs. DP1, EP4, IP | C6-glioma cells overexpressing receptors | Demonstrates high selectivity against other prostanoid receptors.[3] |

| TPST-1495 | Calcium Flux Assay | IC50 | 17.21 nM | Engineered HEK293 cells | Dual EP2/EP4 antagonist.[3] |

| AH6809 | Not Specified | Antagonist Activity | Acts on EP2, EP1, and DP1 | Not Specified | Non-selective and not potent enough for in vivo studies.[4] |

| TG6-10-1 | Not Specified | Not Specified | Not Specified | Not Specified | A potent EP2 antagonist used in in vivo studies to suppress neurodegeneration.[5] |

Delving into the Signaling Cascades: The Mechanism of Action

The EP2 receptor is primarily coupled to the Gαs protein. Upon activation by PGE2, it triggers a cascade of intracellular events. EP2 receptor antagonists effectively block these pathways at their origin.

G-Protein Dependent Signaling:

Activation of the EP2 receptor by PGE2 leads to the dissociation of the Gs protein complex into its Gαs and Gβγ subunits.[6] The activated Gαs subunit stimulates adenylyl cyclase (AC), which in turn catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[2][6] This elevation in intracellular cAMP activates two primary downstream effectors:

-

Protein Kinase A (PKA): Activated PKA phosphorylates a multitude of target proteins, including transcription factors like the cAMP response element-binding protein (CREB), leading to changes in gene expression.[2][6] This pathway can also transactivate the epidermal growth factor receptor (EGFR), subsequently engaging the Ras/Raf/MEK/ERK pathway, which is involved in cell proliferation and invasion.[6]

-

Exchange Protein Directly Activated by cAMP (Epac): Epac activation can lead to the stimulation of Rap GTP-binding proteins (RAP1/2), which are implicated in processes such as neuroinflammation.[6] Studies in microglia have shown that the effects of EP2 activation on the expression of inflammatory genes are primarily mediated by Epac rather than PKA.[7]

G-Protein Independent Signaling:

The EP2 receptor can also mediate signaling independently of G-proteins through its association with β-arrestin.[4][6] This interaction can activate the c-Jun N-terminal kinase (JNK)/profilin 1 (Pfn-1)/filamentous actin (F-actin) pathway, which plays a role in cell migration and proliferation.[6]

Key Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP Assay

This assay is used to quantify the inhibition of PGE2-induced cAMP production by an EP2 receptor antagonist.

Principle: The assay measures the competition between endogenous cAMP produced by cells and a labeled cAMP tracer for binding to a specific antibody. A decrease in the FRET signal corresponds to an increase in intracellular cAMP levels.

Methodology:

-

Cell Culture: C6-glioma cells overexpressing the human EP2 receptor are seeded in a 384-well plate and cultured overnight.

-

Compound Treatment: Cells are pre-incubated with varying concentrations of the EP2 receptor antagonist.

-

Agonist Stimulation: PGE2 is added to the wells to stimulate cAMP production.

-

Lysis and Detection: The cells are lysed, and the detection reagents (a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog) are added.

-

Signal Measurement: The plate is read on a TR-FRET-compatible reader, measuring the fluorescence emission at two wavelengths. The ratio of these emissions is used to calculate the level of cAMP.

-

Data Analysis: The results are used to generate dose-response curves and calculate IC50 or Schild KB values.

Schild Regression Analysis

This analysis is performed to determine if an antagonist is competitive and to quantify its potency (KB).

Principle: A competitive antagonist will cause a parallel rightward shift in the agonist's dose-response curve without affecting the maximum response. The magnitude of this shift is dependent on the antagonist's concentration.

Methodology:

-

Generate Agonist Dose-Response Curves: A series of dose-response curves for the agonist (PGE2) are generated in the absence and presence of several fixed concentrations of the antagonist.

-

Determine EC50 Values: The EC50 (concentration of agonist that produces 50% of the maximal response) is determined for each curve.

-

Calculate Dose Ratios (DR): The dose ratio is calculated for each antagonist concentration by dividing the agonist EC50 in the presence of the antagonist by the agonist EC50 in the absence of the antagonist.

-

Construct Schild Plot: A plot of log(DR-1) versus the logarithm of the antagonist concentration is generated.

-

Data Analysis: For a competitive antagonist, the plot should be a straight line with a slope of 1. The x-intercept of this line is equal to the negative logarithm of the antagonist's dissociation constant (pA2), from which the KB can be calculated.

Anti-Inflammatory Assay in Microglia

This assay assesses the ability of an EP2 receptor antagonist to inhibit the production of pro-inflammatory mediators in microglia.

Principle: Lipopolysaccharide (LPS) is used to stimulate an inflammatory response in microglial cells. The effect of the EP2 antagonist on the production of inflammatory markers such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-1β, IL-6) is then measured.

Methodology:

-

Cell Culture: Primary microglia or a microglial cell line (e.g., BV-2) are cultured in appropriate plates.

-

Compound Treatment: The cells are pre-treated with the EP2 receptor antagonist for a specified period.

-

Inflammatory Stimulation: LPS is added to the culture medium to induce an inflammatory response.

-

Sample Collection: After a defined incubation period, the cell culture supernatant is collected to measure secreted inflammatory mediators, and the cells can be lysed to analyze intracellular markers or gene expression.

-

Quantification of Inflammatory Mediators:

-

Nitric Oxide: Measured using the Griess reagent.

-

Cytokines (TNF-α, IL-1β, IL-6): Quantified using Enzyme-Linked Immunosorbent Assays (ELISAs) or multiplex bead-based assays.

-

Gene Expression: Levels of mRNAs for inflammatory genes (e.g., iNOS, COX-2) are measured by quantitative real-time PCR (qRT-PCR).

-

-

Data Analysis: The levels of inflammatory markers in the presence of the antagonist are compared to those in the LPS-stimulated control group to determine the inhibitory effect.

References

- 1. Development of second generation EP2 antagonists with high selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. resources.revvity.com [resources.revvity.com]

- 3. Dual Blockade of EP2 and EP4 Signaling is Required for Optimal Immune Activation and Antitumor Activity Against Prostaglandin-Expressing Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suppression of Inflammation with Conditional Deletion of the Prostaglandin E2 EP2 Receptor in Macrophages and Brain Microglia | Journal of Neuroscience [jneurosci.org]

- 5. Making sure you're not a bot! [archiv.ub.uni-marburg.de]

- 6. Second-Generation Prostaglandin Receptor EP2 Antagonist, TG8-260, with High Potency, Selectivity, Oral Bioavailability, and Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. EP2 Receptor Signaling Regulates Microglia Death - PMC [pmc.ncbi.nlm.nih.gov]

Downstream Effects of EP2 Receptor Blockade: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Prostaglandin (B15479496) E2 (PGE2) receptor EP2, a G protein-coupled receptor, has emerged as a critical mediator in a wide array of physiological and pathological processes. Its involvement in inflammation, cancer progression, and neurodegenerative diseases has positioned it as a promising therapeutic target. This technical guide provides an in-depth exploration of the downstream consequences of EP2 receptor blockade, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways involved.

Core Signaling Pathways of the EP2 Receptor

The EP2 receptor primarily couples to the Gαs stimulatory G protein, initiating a cascade of intracellular events. However, its signaling is not limited to this canonical pathway, also engaging β-arrestin-mediated pathways. Blockade of the EP2 receptor with antagonists effectively inhibits these downstream signaling cascades.

Gαs-cAMP-PKA Pathway

Upon binding of its endogenous ligand PGE2, the EP2 receptor activates Gαs, which in turn stimulates adenylyl cyclase (AC) to produce cyclic adenosine (B11128) monophosphate (cAMP).[1][2][3] Increased cAMP levels lead to the activation of Protein Kinase A (PKA), a key enzyme that phosphorylates a multitude of downstream targets, including transcription factors like the cAMP response element-binding protein (CREB).[1] This pathway is crucially involved in processes such as neuronal plasticity and survival.[1] Blockade of the EP2 receptor prevents this increase in cAMP and subsequent PKA activation.[2]

Gαs-cAMP-Epac Pathway

In addition to PKA, cAMP can also activate the Exchange protein directly activated by cAMP (Epac).[1] The Epac pathway is implicated in mediating chronic inflammation and neurotoxicity.[1] EP2 receptor antagonists can mitigate these effects by preventing the upstream cAMP production.

β-Arrestin Pathway

The EP2 receptor can also signal independently of G proteins through the recruitment of β-arrestin.[1] This pathway can activate other signaling cascades, including the phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways, which are important for cell proliferation and migration, particularly in the context of cancer.[1]

Quantitative Effects of EP2 Receptor Blockade

The blockade of the EP2 receptor leads to measurable changes in various cellular and physiological parameters. The following tables summarize quantitative data from key studies.

Table 1: Effect of EP2 Receptor Blockade on Cytokine Production

| Cell Type | Antagonist | Treatment | Cytokine | Change | Reference |

| Human Airway Smooth Muscle Cells | PF-04418948 | PGE2-induced | IL-6 | Reversal of secretion | [1] |

| Prostate Cancer Cells (PC3) | TG4-155 | Butaprost-induced | IL-1β | Substantial mitigation | [4] |

| Prostate Cancer Cells (PC3) | TG4-155 | Butaprost-induced | IL-6 | Substantial mitigation | [4] |

| Human Monocytic-MDSCs | aEP2/aEP4 antagonists | Melanoma CM | IFNγ, IL-2, TNFα | Upregulation | [5] |

Table 2: Effect of EP2 Receptor Blockade on Cancer Cell Proliferation and Tumor Growth

| Cell Line | Antagonist/Method | Treatment | Effect | Quantitative Change | Reference |

| Gastric Cancer (AGS, MKN45) | AH6809 (3 µM) + ECF | 48 hours | Reduced Proliferation | P<0.01, P<0.001 | [3] |

| Gastric Cancer (AGS, MKN45) | siRNA | - | Inhibited Colony Formation | P<0.001 | [3] |

| Prostate Cancer (PC3) | TG4-155 | PGE2-induced | Suppressed Proliferation | Concentration-dependent | [6] |

| Human Glioma (SF767) in mice | Oral EP2 antagonist | 4 weeks | Reduced Tumor Growth | 63% reduction in tumor weight | [7] |

| Gastric Cancer (MKN45) in mice | EP2 siRNA | Weekly injection | Abrogated Tumor Growth | P<0.05 | [3] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of EP2 receptor blockade.

Measurement of cAMP Levels

Objective: To quantify the intracellular concentration of cyclic adenosine monophosphate (cAMP) following EP2 receptor stimulation and/or blockade.

Materials:

-

Cells expressing the EP2 receptor

-

EP2 receptor agonist (e.g., PGE2, Butaprost)

-

EP2 receptor antagonist

-

Phosphodiesterase inhibitor (e.g., IBMX)

-

cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based)

-

Cell lysis buffer (provided with the kit)

-

Microplate reader

Protocol:

-

Cell Culture: Plate cells in a 96-well or 384-well plate and culture overnight.

-

Pre-treatment with Antagonist: Remove culture medium and add the EP2 receptor antagonist at various concentrations diluted in assay buffer. Incubate for the time specified by the antagonist's properties (typically 15-30 minutes).

-

Stimulation with Agonist: Add the EP2 receptor agonist to the wells. It is crucial to include a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.[8]

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes).

-

Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

cAMP Detection: Perform the cAMP detection assay as per the kit's protocol. This typically involves the addition of detection reagents and a final incubation period.

-

Data Acquisition: Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a microplate reader.

-

Data Analysis: Calculate the cAMP concentration based on a standard curve generated with known cAMP concentrations.

PKA Kinase Activity Assay

Objective: To measure the activity of Protein Kinase A (PKA) as a downstream effector of the EP2-cAMP signaling pathway.

Materials:

-

Cell lysates from treated and untreated cells

-

PKA Kinase Activity Assay Kit (e.g., ELISA-based or fluorescence-based)

-

ATP solution

-

PKA substrate (often pre-coated on the assay plate)

-

Phospho-specific antibody against the PKA substrate

-

HRP-conjugated secondary antibody

-

TMB substrate and Stop Solution

-

Microplate reader

Protocol:

-

Sample Preparation: Prepare cell lysates from cells treated with EP2 agonists and/or antagonists. Determine the protein concentration of each lysate.

-

Assay Setup: Add equal amounts of protein from each cell lysate to the wells of the PKA substrate-coated microplate.

-

Kinase Reaction: Initiate the phosphorylation reaction by adding ATP to each well. Incubate for the recommended time and temperature (e.g., 60-90 minutes at 30°C).

-

Detection:

-

Wash the wells to remove ATP and non-adherent proteins.

-

Add the phospho-specific primary antibody and incubate.

-

Wash, then add the HRP-conjugated secondary antibody and incubate.

-

Wash, then add the TMB substrate and incubate until color develops.

-

-

Stop Reaction and Read Plate: Add the Stop Solution and measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: The optical density is directly proportional to the PKA activity in the sample.

β-Arrestin Recruitment Assay

Objective: To measure the recruitment of β-arrestin to the EP2 receptor upon ligand binding.

Materials:

-

Cells co-expressing a tagged EP2 receptor and a tagged β-arrestin (e.g., using NanoLuc, PathHunter, or Tango assay systems)

-

EP2 receptor agonist

-

EP2 receptor antagonist

-

Assay-specific detection reagents

-

Luminometer or fluorescence plate reader

Protocol:

-

Cell Plating: Seed the engineered cells in a white, clear-bottom 96-well or 384-well plate and culture overnight.

-

Compound Addition: Add the EP2 receptor antagonist or agonist to the wells.

-

Incubation: Incubate the plate at 37°C for a period sufficient to allow for β-arrestin recruitment (typically 60-90 minutes).

-

Detection: Add the detection reagents as per the manufacturer's protocol. This may involve a substrate for the reporter enzyme.

-

Signal Measurement: Measure the luminescent or fluorescent signal using an appropriate plate reader.

-

Data Analysis: An increase in signal indicates β-arrestin recruitment. For antagonists, a decrease in the agonist-induced signal is observed.

In Vivo Mouse Model of Systemic Inflammation

Objective: To evaluate the in vivo efficacy of an EP2 receptor antagonist in a model of systemic inflammation.

Animal Model: C57BL/6 mice.

Materials:

-

Lipopolysaccharide (LPS)

-

EP2 receptor antagonist (e.g., TG6-10-1)

-

Vehicle control (e.g., saline, DMSO)

-